molecular formula C9H13N3O3 B14879226 N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B14879226
M. Wt: 211.22 g/mol
InChI Key: MAOTWJPXNYYPOM-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the pyrimidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
  • N-methoxy-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness

N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide

InChI

InChI=1S/C9H13N3O3/c1-7-4-8(13)12(6-10-7)5-9(14)11(2)15-3/h4,6H,5H2,1-3H3

InChI Key

MAOTWJPXNYYPOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N(C)OC

Origin of Product

United States

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